molecular formula C11H9ClFNO3 B2645085 3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1587625-30-6

3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B2645085
CAS RN: 1587625-30-6
M. Wt: 257.65
InChI Key: VOFBKPLGCKRATB-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorophenylboronic Acid is a chemical compound with the molecular formula C6H5BClFO2 . It is a solid substance at 20 degrees Celsius .


Molecular Structure Analysis

The molecular weight of 3-Chloro-2-fluorophenylboronic Acid is 174.36 . The linear formula is ClC6H3(F)B(OH)2 .


Physical And Chemical Properties Analysis

This compound appears as a white to almost white powder or crystal . It has a melting point of 247 °C and is soluble in methanol .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structures similar to the specified chemical have been designed and synthesized to explore their potential as anti-inflammatory and cytotoxic agents. For instance, derivatives of 2‐(Halophenyl)benzoxazole‐5‐Carboxylic Acids have been synthesized and screened for anti‐inflammatory activity and cytotoxicity. One particular study found significant anti-inflammatory activity and excellent cytotoxic activity against certain cell lines in derivatives with halogen substitutions, indicating their potential in drug development for inflammation and cancer treatment Sumit Thakral et al., 2022.

Photophysical Properties and Application Prospects

Research into the photophysical properties of 1,2,3-triazol-4-carboxylic acids and their derivatives has revealed that these compounds exhibit bright blue fluorescence with excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. These properties suggest potential applications in sensing, imaging, and as fluorescent probes for biological research, highlighting the versatility of these compounds in scientific applications Nikita E. Safronov et al., 2020.

Molecular Docking Studies

Molecular docking studies have been utilized to understand the interactions between synthesized compounds and their biological targets. This approach has been applied to evaluate the binding efficiency of halogenated benzoxazole derivatives, which helps in predicting their potential as bioactive molecules in drug discovery efforts Sumit Thakral et al., 2022.

Synthesis of Novel Derivatives for Anticancer Evaluation

Further studies have explored the synthesis of new derivatives, such as 1,2,4-triazolo[3,4-b]-thiadiazoles, from similar starting compounds for potential anticancer properties. These efforts highlight the ongoing research into novel compounds for therapeutic applications, including cancer treatment K. Bhat et al., 2004.

Safety and Hazards

3-Chloro-2-fluorophenylboronic Acid can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

3-(3-chloro-2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO3/c1-11(10(15)16)5-8(14-17-11)6-3-2-4-7(12)9(6)13/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFBKPLGCKRATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=C(C(=CC=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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